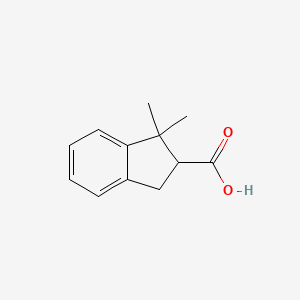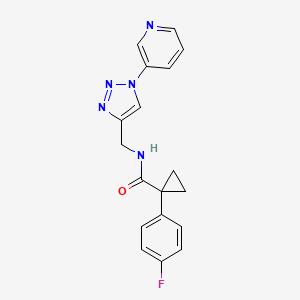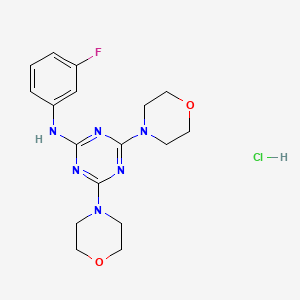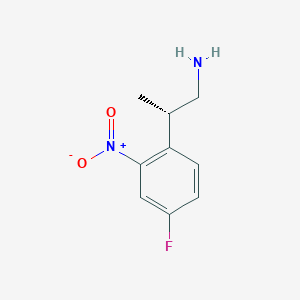
N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of the hormone incretin. Incretin helps to regulate blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin, leading to improved glucose control.
Mécanisme D'action
N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors work by blocking the activity of the enzyme N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide, which is responsible for the breakdown of the hormone incretin. Incretin helps to regulate blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide, N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors increase the levels of incretin, leading to improved glucose control.
Biochemical and Physiological Effects:
N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors have been shown to improve glycemic control by increasing insulin secretion, reducing glucagon secretion, and slowing down gastric emptying. They have also been found to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors in lab experiments include their specificity for the N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide enzyme and their ability to improve glucose control without causing hypoglycemia. However, their limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
Future research on N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors could focus on their potential use in combination with other antidiabetic medications, their effects on long-term outcomes such as cardiovascular disease and mortality, and their potential use in the treatment of other conditions such as non-alcoholic fatty liver disease. Additionally, further studies could investigate the mechanisms underlying the beneficial effects of N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors on cardiovascular health.
Méthodes De Synthèse
The synthesis of N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide involves the reaction of 3,3-difluoro-1-phenylpropan-1-ol with acryloyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of the intermediate 3,3-difluoro-1-phenylpropyl acrylate, which is then reacted with ammonia to form the final product, N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia compared to other antidiabetic medications. In addition, N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide inhibitors have been found to have beneficial effects on cardiovascular health, such as reducing the risk of heart failure and improving endothelial function.
Propriétés
IUPAC Name |
N-(3,3-difluoro-2-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-2-11(16)15-8-10(12(13)14)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNZHFAHXWJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2657596.png)

![Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)

![1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2657601.png)

![(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2657603.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2657607.png)

![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/no-structure.png)
![[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2657617.png)